molecular formula C14H16N2O2 B2489732 1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol CAS No. 2379978-75-1

1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol

Katalognummer B2489732
CAS-Nummer: 2379978-75-1
Molekulargewicht: 244.294
InChI-Schlüssel: RVNPUMPQBFIUTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol, also known as BMH, is a chemical compound that has been widely used in scientific research. It is a potent and selective irreversible inhibitor of monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. The inhibition of MAO enzymes by BMH leads to an increase in the levels of these neurotransmitters in the brain, which can have various effects on behavior, mood, and cognition.

Wirkmechanismus

1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol irreversibly binds to the active site of MAO enzymes, forming a covalent bond with the flavin adenine dinucleotide (FAD) cofactor. This results in the permanent inactivation of the enzyme, leading to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. The exact mechanism of 1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol binding to MAO enzymes is still under investigation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol depend on the specific MAO enzyme that is inhibited. For example, inhibition of MAO-A leads to an increase in the levels of serotonin, which can have anxiolytic and antidepressant effects. Inhibition of MAO-B leads to an increase in the levels of dopamine, which can have motor and cognitive enhancing effects. However, the inhibition of MAO-B can also lead to the accumulation of toxic metabolites, such as 1-methyl-4-phenylpyridinium (MPP+), which can cause neurodegeneration.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol in lab experiments is its high potency and selectivity for MAO enzymes. This allows for precise and specific inhibition of these enzymes, without affecting other enzymes or receptors. Another advantage is the irreversible nature of 1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol binding to MAO enzymes, which allows for long-lasting effects on neurotransmitter levels. However, one limitation of using 1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol is its irreversible binding to MAO enzymes, which can make it difficult to reverse the effects of the inhibitor. Additionally, the accumulation of toxic metabolites, such as MPP+, can limit the use of 1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol in certain experiments.

Zukünftige Richtungen

There are several future directions for 1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol research. One direction is the development of novel 1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol analogs that have improved selectivity and potency for MAO enzymes. Another direction is the investigation of the effects of MAO inhibition on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Additionally, the role of 1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and Parkinson's disease, warrants further investigation. Finally, the use of 1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol in combination with other pharmacological agents, such as selective serotonin reuptake inhibitors (SSRIs), may have synergistic effects on neurotransmitter levels and behavior.

Synthesemethoden

The synthesis of 1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol involves the reaction of 2-aminobenzoxazole with cyclohex-2-en-1-one in the presence of formaldehyde and hydrogen chloride. The resulting product is then treated with sodium hydroxide to yield 1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol. The purity of 1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol can be increased by recrystallization from an appropriate solvent.

Wissenschaftliche Forschungsanwendungen

1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol has been extensively used in scientific research as a tool to investigate the role of MAO enzymes in various physiological and pathological conditions. For example, 1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol has been used to study the effects of MAO inhibition on depression, anxiety, and Parkinson's disease. 1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol has also been used to investigate the role of MAO enzymes in the metabolism of dietary amines, such as tyramine and phenylethylamine, which can cause hypertensive crisis in individuals taking MAO inhibitors.

Eigenschaften

IUPAC Name

1-[(1,3-benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-14(8-4-1-5-9-14)10-15-13-16-11-6-2-3-7-12(11)18-13/h2-4,6-8,17H,1,5,9-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNPUMPQBFIUTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNC2=NC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[(1,3-Benzoxazol-2-yl)amino]methyl}cyclohex-2-en-1-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.